molecular formula C17H17ClO2 B582251 2-Chloro-4-(4-T-butylphenyl)benzoic acid CAS No. 1261955-02-5

2-Chloro-4-(4-T-butylphenyl)benzoic acid

Cat. No.: B582251
CAS No.: 1261955-02-5
M. Wt: 288.771
InChI Key: OIFZCPFICBJFFO-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-T-butylphenyl)benzoic acid is an organic compound with the molecular formula C17H17ClO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom and a tert-butylphenyl group. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-T-butylphenyl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-tert-butylphenylboronic acid and 2-chlorobenzoic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction. This reaction involves the palladium-catalyzed cross-coupling of 4-tert-butylphenylboronic acid with 2-chlorobenzoic acid in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol. The reaction is typically carried out at elevated temperatures (around 80-100°C) for several hours.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-T-butylphenyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used for esterification reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield substituted benzoic acids, while oxidation and reduction can produce carboxylates and alcohols, respectively.

Scientific Research Applications

2-Chloro-4-(4-T-butylphenyl)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural properties.

    Medicine: Research on its potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-T-butylphenyl)benzoic acid depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzoic Acid: Similar in structure but lacks the tert-butylphenyl group.

    4-Tert-butylbenzoic Acid: Similar in structure but lacks the chlorine atom.

    4-Chloro-4’-tert-butylbiphenyl: Similar in structure but lacks the carboxylic acid group.

Uniqueness

2-Chloro-4-(4-T-butylphenyl)benzoic acid is unique due to the presence of both the chlorine atom and the tert-butylphenyl group on the benzoic acid core. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

4-(4-tert-butylphenyl)-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO2/c1-17(2,3)13-7-4-11(5-8-13)12-6-9-14(16(19)20)15(18)10-12/h4-10H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFZCPFICBJFFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690596
Record name 4'-tert-Butyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261955-02-5
Record name 4'-tert-Butyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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